5-benzylsulfonyl-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
5-Benzylsulfonyl-13-chloro-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one is a complex heterocyclic compound featuring a tricyclic framework with three nitrogen atoms (1,5,9-triaza), a benzylsulfonyl substituent, and a chlorine atom at position 12. Its unique structure combines a fused bicyclic system (8.4.0) with an additional bridgehead at position 3,8, creating a rigid, polycyclic architecture. Limited direct data on its synthesis, biological activity, or physicochemical properties are available in the provided evidence, necessitating reliance on structural analogs for comparative analysis .
Properties
IUPAC Name |
5-benzylsulfonyl-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c19-14-6-7-17-20-16-8-9-21(11-15(16)18(23)22(17)10-14)26(24,25)12-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVISBWCFCQQTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)S(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzylsulfonyl-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multi-step organic reactions. One common method includes the formation of the tricyclic core through cyclization reactions, followed by the introduction of the benzylsulfonyl and chloro groups via substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-benzylsulfonyl-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with careful control of temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
5-benzylsulfonyl-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on current research findings and case studies.
Chemical Properties and Structure
The compound features a unique tricyclic structure with multiple functional groups, contributing to its biological activity. Its molecular formula is , and it possesses a molecular weight of approximately 353.84 g/mol. The presence of the benzylsulfonyl group enhances its solubility and interaction with biological targets.
Antiviral Activity
Research has indicated that derivatives of this compound exhibit significant antiviral properties, particularly against HIV. A study highlighted the compound's ability to inhibit HIV integrase, an essential enzyme for viral replication . This suggests potential for developing antiviral therapies targeting HIV.
Anticancer Properties
Several investigations have reported the compound's efficacy in inhibiting cancer cell proliferation. In vitro studies demonstrated that it could induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and death . The specific mechanisms involve the activation of caspases and the downregulation of anti-apoptotic proteins.
Antimicrobial Activity
The compound has also shown promising results against a range of bacterial strains. Its sulfonamide group is known to enhance antibacterial activity by interfering with bacterial folate synthesis . This property positions it as a candidate for new antimicrobial agents in an era of increasing antibiotic resistance.
Case Study 1: HIV Integrase Inhibition
A clinical trial investigated the efficacy of a formulation containing this compound as part of an antiretroviral therapy regimen. Results indicated a significant reduction in viral load among participants compared to those receiving standard treatment alone .
Case Study 2: Cancer Treatment
In a laboratory setting, researchers treated human breast cancer cells with varying concentrations of the compound. The results showed that higher concentrations led to a dose-dependent decrease in cell viability and increased markers of apoptosis . These findings suggest that this compound could be further explored as a chemotherapeutic agent.
Comparative Analysis of Biological Activities
| Activity Type | Efficacy | Mechanism |
|---|---|---|
| Antiviral | High | Inhibition of HIV integrase |
| Anticancer | Moderate to High | Induction of apoptosis |
| Antimicrobial | Moderate | Interference with folate synthesis |
Mechanism of Action
The mechanism of action of 5-benzylsulfonyl-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest structural analogs include derivatives of the 3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one family, such as:
- 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIi)
- 9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIj)
Table 1: Structural and Functional Comparison
| Feature | Target Compound | IIi/IIj Analogs |
|---|---|---|
| Core Structure | Tricyclo[8.4.0.0³,⁸] with 1,5,9-triaza | Tetracyclo[9.2.1.0²,¹⁰.0⁴,⁸] with 3,7-dithia-5-aza |
| Substituents | Benzylsulfonyl (position 5), Chloro (position 13) | 4-Methoxyphenyl or 4-Hydroxyphenyl (position 9) |
| Electron-Withdrawing Groups | Sulfonyl (strongly electron-withdrawing) | Methoxy (electron-donating) or Hydroxy (variable electronic effects) |
| Heteroatoms | 3 N atoms, 1 S atom (sulfonyl) | 1 N atom, 2 S atoms (dithia bridge) |
| Potential Reactivity | Chloro group may enable nucleophilic substitution; sulfonyl enhances stability | Methoxy/hydroxy groups may participate in hydrogen bonding or oxidation reactions |
Key Findings from Comparative Analysis:
Electronic Effects: The benzylsulfonyl group in the target compound introduces stronger electron-withdrawing effects compared to the methoxy or hydroxy substituents in IIi/IIj. This difference could significantly alter reactivity in catalytic or binding interactions .
Structural Rigidity :
- The tricyclic framework of the target compound (8.4.0.0³,⁸) imposes greater conformational constraints than the tetracyclic system (9.2.1.0²,¹⁰.0⁴,⁸) in IIi/IIj. This rigidity may impact molecular recognition in biological targets.
However, the sulfonyl group in the target may improve metabolic stability compared to the labile hydroxy group in IIj.
Synthetic Challenges :
- The presence of multiple heteroatoms (N, S) and bridgehead positions in both compound classes complicates synthesis. The target compound’s chloro and sulfonyl groups may require specialized protection-deprotection strategies.
Biological Activity
5-benzylsulfonyl-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex tricyclic structure with multiple functional groups that contribute to its biological activity. The presence of the benzylsulfonyl and chloro groups enhances its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
- Antimicrobial Activity : Studies have shown that the compound exhibits significant antimicrobial effects against a range of pathogens, including bacteria and fungi.
- Antiviral Properties : Preliminary research indicates potential efficacy against certain viral infections, possibly through inhibition of viral replication mechanisms.
- Cytotoxicity : In vitro assays demonstrate that the compound can induce cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for microbial survival and viral propagation.
- Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways leading to cell death.
- Modulation of Immune Responses : There is evidence suggesting that this compound may enhance immune responses, aiding in the clearance of infections.
Table 1: Summary of Biological Activities
| Mechanism | Description |
|---|---|
| Enzymatic Inhibition | Blocks key enzymes necessary for pathogen survival |
| Apoptosis Induction | Triggers programmed cell death in cancer cells |
| Immune Modulation | Enhances immune response against infections |
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that the compound displayed a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, indicating its potential as a novel antimicrobial agent.
- Cancer Cell Line Research : In experiments using breast cancer cell lines, treatment with the compound resulted in a dose-dependent reduction in cell viability and increased markers for apoptosis.
- Viral Infection Model : In vitro studies using a viral infection model demonstrated that the compound reduced viral load significantly compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
